

An In-depth Technical Guide to SKF 97541 for Researchers

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This technical guide provides a comprehensive overview of the chemical and physical properties of **SKF 97541** (also known as CGP 35024), a potent and selective GABA-B receptor agonist. The information is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental context, and pathway visualizations to support laboratory work.

Core Properties of SKF 97541

SKF 97541, with the chemical name 3-aminopropyl(methyl)phosphinic acid, is a synthetic compound widely used in neuroscience research.[1] It is recognized for being a highly potent GABA-B agonist, demonstrating approximately 10-fold greater potency than the archetypal agonist, baclofen.[1][2] Its utility also extends to its function as a GABA-A-p antagonist.[2][3]

Physical and Chemical Data

The fundamental physical and chemical characteristics of **SKF 97541** are summarized below. This data is crucial for preparing stock solutions, designing experiments, and ensuring proper storage.



Property	Value	Citations
Molecular Weight	137.12 g/mol	[1][3][4]
Molecular Formula	C4H12NO2P	[1][3][4]
Appearance	White solid	[5]
Purity	≥98% (as determined by TLC)	[1][5]
Solubility	Soluble in water to 100 mM (13.71 mg/mL at 25°C)	[1][3][6]
Storage (Solid)	Desiccate at room temperature or 2-8°C	[3][5]
Storage (Solution)	Store at -20°C for up to 3 months	[7][8]

Compound Identification

For accurate record-keeping and literature cross-referencing, the following identifiers for **SKF 97541** are provided.

Identifier	Value	Citations
CAS Number	127729-35-5	[1][3][4]
IUPAC Name	3- aminopropyl(methyl)phosphinic acid	[1][9]
Synonyms	CGP 35024, 3-APMPA	[2][5]
PubChem CID	5230	[1][9]
SMILES	CP(=O)(CCCN)O	[1][9]
InChIKey	NHVRIDDXGZPJTJ- UHFFFAOYSA-N	[1][9]



Biological Activity and Signaling

SKF 97541 exerts its primary biological effects through the activation of the GABA-B receptor, a metabotropic G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular events that lead to neuronal inhibition.

Potency and Efficacy

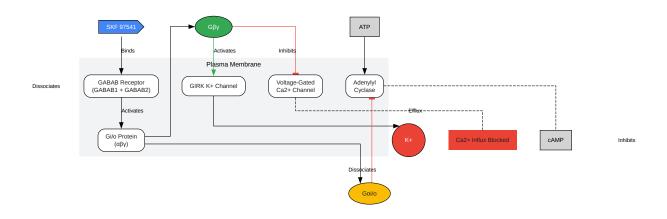
SKF 97541 is a highly potent agonist, with EC₅₀ values in the nanomolar range, indicating a high affinity for the GABA-B receptor.

Biological Endpoint	EC50 / IC50 Value	Citations
Hyperpolarization of Dorso- lateral Septal Neurones	50 nM	[3][7]
Depression of Striatal Synaptic Potentials	92 nM	[3]
Hyperpolarization of Nigral Neurones	150 nM	[3]

GABA-B Receptor Signaling Pathway

Activation of the GABA-B receptor by an agonist like **SKF 97541** leads to the dissociation of the associated heterotrimeric G-protein (Gαi/o) into its Gα and Gβγ subunits.[10] These subunits then modulate downstream effectors. The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to K⁺ efflux and membrane hyperpolarization.[10] It also inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release from presynaptic terminals.[10][11] The Gαi/o subunit inhibits adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[4][10]





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GABA-B receptor signaling cascade initiated by SKF 97541.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of **SKF 97541** in research. The following sections outline protocols for key experiments commonly performed with this compound.

Protocol 1: Preparation of Aqueous Stock Solution

This protocol describes the preparation of a 100 mM stock solution of **SKF 97541**, which is suitable for further dilution in physiological buffers.

Materials:

SKF 97541 solid (e.g., ≥98% purity)



- High-purity water (e.g., Milli-Q or equivalent)
- Calibrated analytical balance
- Appropriate volumetric flask and sterile microcentrifuge tubes

Procedure:

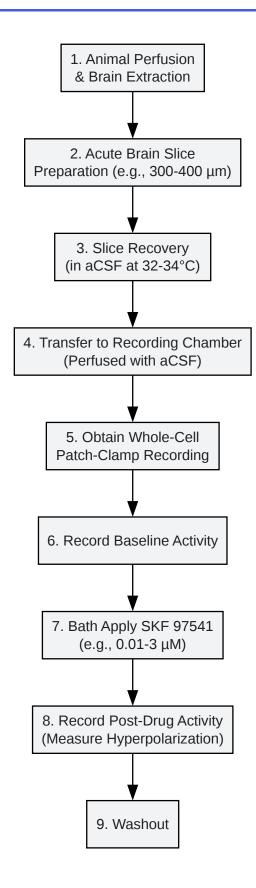
- Calculate the mass of SKF 97541 required. For 1 mL of a 100 mM solution (M.W. 137.12 g/mol), the required mass is 13.71 mg.
- Accurately weigh the calculated mass of SKF 97541 solid and transfer it to the volumetric flask.
- Add approximately 70% of the final volume of high-purity water.
- Gently agitate the solution until the solid is completely dissolved. If needed, brief warming to 37°C or sonication can be used to aid dissolution.[2]
- Once dissolved, add water to the final desired volume and mix thoroughly.
- For storage, create aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C. Solutions are reported to be stable for up to three months.[8] Before use, thaw the aliquot and allow it to equilibrate to room temperature.[7]

Protocol 2: In Vitro Electrophysiology in Brain Slices

This protocol provides a generalized workflow for assessing the electrophysiological effects of **SKF 97541** on neurons in acute brain slices, based on methodologies cited in the literature.[2] [12][13]

Workflow:





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Generalized workflow for electrophysiological recording.



Detailed Steps:

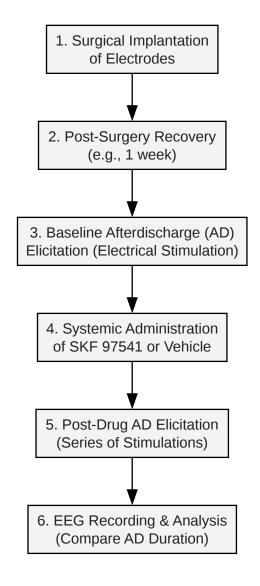
- Slice Preparation: An adult rat is anesthetized and transcardially perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and the region of interest (e.g., hippocampus, striatum) is sectioned into 300-400 μm slices using a vibratome.
- Recovery: Slices are allowed to recover in oxygenated aCSF (95% O₂ / 5% CO₂) at a slightly elevated temperature (e.g., 32°C) for at least one hour.
- Recording: A single slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF at room temperature or near-physiological temperature.
- Patch-Clamp: Neurons are visualized, and whole-cell patch-clamp recordings are established to measure membrane potential or synaptic currents.
- Baseline Measurement: A stable baseline of neuronal activity is recorded for 5-10 minutes.
- Drug Application: SKF 97541 is added to the perfusing aCSF at the desired final concentration. The effect of the agonist, such as a concentration-dependent hyperpolarization of the neuronal membrane, is recorded.[12]
- Data Analysis: The change in membrane potential from baseline following drug application is quantified to determine the effect of SKF 97541. An EC₅₀ value can be calculated from a concentration-response curve.

Protocol 3: In Vivo Assessment of Anticonvulsant Activity

This protocol outlines a representative in vivo experiment to evaluate the effects of **SKF 97541** on epileptic afterdischarges in a rat model.[13][14]

Workflow:





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Workflow for in vivo evaluation of SKF 97541.

Detailed Steps:

- Animal Model: Adult male Wistar rats are used.[13] Under anesthesia, stimulating and recording electrodes are surgically implanted into specific brain regions, such as the sensorimotor cortex or hippocampus.[13]
- Recovery: Animals are allowed a recovery period of at least one week.
- Stimulation: Epileptic afterdischarges (ADs) are induced by applying a series of brief electrical pulses through the stimulating electrode. The duration of the resulting AD is



recorded via EEG.

- Drug Administration: SKF 97541 (e.g., 0.1 or 1 mg/kg) or a saline vehicle is administered intraperitoneally.[13]
- Post-Drug Testing: Following drug administration, the electrical stimulation protocol is repeated at set intervals (e.g., 10 or 20 minutes), and the duration of the elicited ADs is recorded.[13][14]
- Data Analysis: The duration of ADs before and after drug administration is compared to determine if SKF 97541 has a pro- or anti-convulsant effect in that specific brain region.

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